molecular formula C25H17ClO7 B2664667 Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 637750-95-9

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B2664667
CAS No.: 637750-95-9
M. Wt: 464.85
InChI Key: KANVWNCXZPOSGW-UHFFFAOYSA-N
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Description

Historical Development of Coumarin Chemistry

Coumarin, a benzopyrone derivative first isolated from tonka beans (Dipteryx odorata) in 1820 by Vogel, represents one of the earliest studied heterocyclic natural products. Its characteristic "new-mown hay" aroma and widespread occurrence in plants like sweet clover (Melilotus spp.), lavender (Lavandula officinalis), and cinnamon spurred early industrial interest. The first synthetic route, developed by William Henry Perkin in 1868 via the Perkin reaction between salicylaldehyde and acetic anhydride, marked a milestone in organic synthesis. This method enabled large-scale production, replacing labor-intensive extraction processes from natural sources like tonka beans. By the late 19th century, alternative synthetic pathways emerged, including the Raschig process (using ortho-cresol) and the Pechmann condensation (phenol derivatives with β-keto esters), which expanded structural diversification. These advances laid the groundwork for modern coumarin chemistry, facilitating the development of derivatives with tailored biological and physicochemical properties.

Significance of 3,7-Disubstituted Coumarin Derivatives

The strategic substitution at the 3- and 7-positions of the coumarin nucleus has proven critical for optimizing bioactivity. For example, 3,7-disubstituted derivatives exhibit enhanced anticancer properties by modulating cell cycle arrest and apoptosis pathways. A 2015 study demonstrated that methylation at the 3-position of benzimidazole-coupled coumarins significantly improved antiproliferative activity against K562 leukemia cells (GI50 values: 0.8–1.2 μM). Similarly, C7 modifications influence monoamine oxidase (MAO) inhibition; introducing a 2-methoxy-5-phenyl-1,3,4-thiadiazole group at this position yielded compounds with sub-nanomolar MAO-A affinity (IC50: 1.5 nM). Table 1 summarizes key structure-activity relationships (SAR) for 3,7-disubstituted coumarins:

Table 1. Bioactivity Profiles of Representative 3,7-Disubstituted Coumarins

Substituent at C3 Substituent at C7 Target Activity Potency (IC50/GI50) Source
Benzimidazole-methyl 4-Methoxybenzyl Anticancer (K562 cells) 0.8 μM
4-Phenyl 2-(3-Methoxyphenyl)-2-oxoethoxy MAO-A Inhibition 1.5 nM
8-Methyl 6-Chloro MAO-B Inhibition 12 nM

These findings underscore the versatility of 3,7-disubstituted coumarins in addressing diverse therapeutic targets.

Positioning of Methyl 4-[7-[2-(4-Chlorophenyl)-2-Oxoethoxy]-4-Oxochromen-3-Yl]Oxybenzoate in Coumarin Research

This compound (PubChem CID: 1307548) exemplifies a structurally advanced coumarin derivative designed for dual functionalization. Its core features include:

  • A C7 2-(4-chlorophenyl)-2-oxoethoxy group , which enhances electron-withdrawing properties and π-π stacking potential with aromatic residues in enzyme active sites.
  • A C4 oxo moiety that stabilizes the chromen-2-one ring through conjugation, improving photostability.
  • A C3 4-methoxybenzoate ester , providing steric bulk and lipophilicity for membrane penetration.

This compound’s design aligns with trends in multitarget drug discovery, where combining substituents at multiple positions aims to synergize anticancer and neuroprotective effects. Its structural analogs, such as 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, have shown promise in preliminary assays against tumor cell lines (e.g., AGS gastric adenocarcinoma).

Current Research Landscape and Knowledge Gaps

Recent studies prioritize structure-based optimization of coumarin derivatives to improve selectivity and pharmacokinetics. For instance, computational docking of this compound predicts strong interactions with MAO-A’s FAD-binding pocket (binding energy: −9.2 kcal/mol). However, critical gaps persist:

  • Mechanistic Elucidation : While in vitro data highlight antiproliferative effects, the exact molecular targets (e.g., tubulin, topoisomerases) remain uncharacterized for most 3,7-disubstituted coumarins.
  • In Vivo Validation : Few derivatives have progressed to animal models, limiting translational potential.
  • Selectivity Challenges : Achieving subtype specificity (e.g., MAO-A vs. MAO-B) requires finer control over substituent electronics and sterics.

Properties

CAS No.

637750-95-9

Molecular Formula

C25H17ClO7

Molecular Weight

464.85

IUPAC Name

methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C25H17ClO7/c1-30-25(29)16-4-8-18(9-5-16)33-23-14-32-22-12-19(10-11-20(22)24(23)28)31-13-21(27)15-2-6-17(26)7-3-15/h2-12,14H,13H2,1H3

InChI Key

KANVWNCXZPOSGW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where 4-chlorophenylacetic acid reacts with the chromenone intermediate.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate exhibits significant anticancer properties. A notable case study demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of tumor cell proliferation.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer15.2Apoptosis induction
Colon Cancer10.5Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry reported that it reduced the levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against a range of bacterial strains. The following table summarizes its effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Polymer Chemistry

This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has resulted in materials exhibiting improved thermal stability and mechanical strength.

Photovoltaic Applications

Research indicates that this compound can be used as a dye-sensitizer in solar cells. Its ability to absorb visible light and convert it into electrical energy has been explored, with promising results reported in terms of efficiency.

Case Study 1: Anticancer Research

A collaborative study involving multiple institutions assessed the compound's efficacy against various cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The researchers attributed this effect to the compound's ability to activate apoptotic pathways.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers evaluated the anti-inflammatory potential of this compound using lipopolysaccharide-stimulated macrophages. The findings revealed a marked decrease in TNF-alpha and IL-6 production, emphasizing its role as a potential therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen Ring

a) Methyl 4-({7-[(3-Chlorobenzyl)Oxy]-2-Methyl-4-Oxo-4H-Chromen-3-Yl}Oxy)Benzoate ()
  • Molecular Formula : C₂₄H₁₉ClO₇.
  • Key Differences :
    • Position 7 Substituent : A 3-chlorobenzyloxy group replaces the 2-(4-chlorophenyl)-2-oxoethoxy chain.
    • Position 2 Substituent : Additional methyl group on the chromen ring.
  • Impact :
    • The benzyloxy group enhances lipophilicity (higher XLogP3 vs. target compound).
    • The methyl group at position 2 may sterically hinder interactions with biological targets.
b) [3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl] 4-Methylbenzoate ()
  • Molecular Formula : C₂₄H₁₄ClF₃O₄.
  • Key Differences :
    • Position 2 Substituent : Trifluoromethyl (-CF₃) group instead of a hydrogen.
    • Position 7 Substituent : Lacks the 2-oxoethoxy chain; replaced by a simpler ether linkage.
  • Impact :
    • The electron-withdrawing -CF₃ group increases metabolic resistance but may reduce nucleophilic reactivity .
    • Simplified substituent at position 7 decreases molecular weight (458.8 g/mol vs. 422.79 g/mol for the target compound).

Core Saturation and Functional Group Modifications

a) 4-(4-Chlorophenyl)-3-Cyano-7-(4-Methoxyphenyl)-5-Oxo-5,6,7,8-Tetrahydro-4H-Chromen ()
  • Molecular Formula : C₂₄H₁₉ClN₂O₃.
  • Key Differences: Core Structure: Tetrahydrochromen (saturated 5,6,7,8-positions) vs. aromatic chromen-4-one. Substituents: Cyano (-CN) at position 3 and 4-methoxyphenyl at position 5.
  • The cyano group introduces polarity, improving aqueous solubility compared to ester-containing analogs .

Benzoate Ester Variants

a) [3-(4-Methoxyphenyl)-2-Methyl-4-Oxochromen-7-Yl] 4-Methoxybenzoate ()
  • Molecular Formula : C₂₅H₂₀O₇.
  • Key Differences :
    • Benzoate Group : 4-Methoxybenzoate instead of methyl benzoate.
    • Chromen Substituents : 4-Methoxyphenyl at position 3 and methyl at position 2.
  • Additional methyl group at position 2 may sterically limit rotational freedom .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3* Notable Features
Target Compound () C₂₀H₁₆ClO₈ 422.79 7: 2-(4-Cl-phenyl)-2-oxoethoxy; 3: methyl benzoate ~3.5 High polarity due to ester linkages
Methyl 4-({7-[(3-Cl-benzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (3) C₂₄H₁₉ClO₇ 454.86 7: 3-Cl-benzyloxy; 2: methyl ~4.8 Enhanced lipophilicity; steric hindrance
[3-(4-Cl-phenyl)-4-oxo-2-CF₃-chromen-7-yl] 4-methylbenzoate (9) C₂₄H₁₄ClF₃O₄ 458.80 2: CF₃; 7: simple ether ~6.5 Metabolic resistance; electron withdrawal
4-(4-Cl-phenyl)-3-cyano-7-(4-MeO-phenyl)-5-oxo-tetrahydrochromen (5) C₂₄H₁₉ClN₂O₃ 418.87 Saturated core; 3: -CN; 7: 4-MeO-phenyl ~3.2 Improved solubility; reduced aromaticity

*XLogP3 values estimated based on substituent contributions.

Biological Activity

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a chromenone moiety and a 4-chlorophenyl group. Its molecular formula is C20H17ClO5C_{20}H_{17}ClO_5, with a molecular weight of approximately 374.79 g/mol. The presence of the chlorophenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chromenone have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. A study reported that certain chromenone derivatives inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .

2. Antimicrobial Properties
The antimicrobial activity of this compound has been investigated, revealing effectiveness against several bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes contributes to its antimicrobial efficacy .

3. Anti-inflammatory Effects
Compounds containing chromenone structures have also been associated with anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound was found to induce apoptosis via mitochondrial pathways, confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with metabolic functions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as 4-chlorophenol and various alkylating agents. The reaction conditions often include refluxing in organic solvents followed by purification through crystallization or chromatography.

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step coupling reactions. A general approach includes:

  • Step 1 : Nucleophilic substitution of a triazine or coumarin precursor with a chlorophenyl-oxoethoxy group. For example, trichlorotriazine can react with methoxyphenol derivatives under controlled pH (e.g., NaHCO₃ buffer) to form intermediates .
  • Step 2 : Esterification or etherification to introduce the benzoate moiety. Reaction conditions (e.g., anhydrous solvents, catalysts like DMAP) and stoichiometric ratios are critical to avoid side products .
  • Optimization : Yield improvements are achieved via temperature control (60–80°C for nucleophilic steps) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • X-ray crystallography provides unambiguous confirmation of the molecular structure, particularly for the chromen-4-one core and substituent orientations .
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). DEPT-135 clarifies carbon hybridization .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₄H₁₇ClO₇ requires m/z 452.0632) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Handling : Use gloves and eye protection to avoid dermal/ocular exposure. Conduct reactions in fume hoods to prevent inhalation of fine particulates .
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., N₂ atmosphere) at –20°C to minimize hydrolysis of ester groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound under varying experimental conditions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient chromen-4-one core may exhibit reactivity at the 7-position .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or methanol) to assess stability in common solvents. MD can also model interactions with biological targets (e.g., enzyme binding pockets) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC₅₀ values vary with assay protocols) .
  • Meta-analysis : Compare structural analogs (e.g., methoxy vs. ethoxy substituents) to identify activity trends. For instance, replacing the 4-chlorophenyl group with a bromo analog may alter binding affinity .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Introduce substituents at the chromen-4-one 3-position (e.g., hydroxyl, nitro) to probe electronic effects.
  • Side-chain variations : Replace the benzoate ester with carbamate or amide groups to modulate lipophilicity and bioavailability .
  • Synthetic validation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups while maintaining stereochemical integrity .

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations. Use ATP-competitive assays (e.g., ADP-Glo™) to quantify inhibition .
  • Crystallographic studies : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify binding motifs, such as hydrogen bonds with hinge regions .

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